Superior Potency Against Asexual Blood-Stage P. falciparum Compared to the Clinical HDAC Inhibitor Vorinostat
FNDR-20123 is approximately 7.4 times more potent than the reference HDAC inhibitor vorinostat (SAHA) against asexual blood-stage Plasmodium falciparum. FNDR-20123 achieved an IC50 of 42 nM in a P. falciparum 3D7 strain assay [1]. In contrast, vorinostat demonstrated a median IC50 of 310 nM against a panel of multidrug-resistant P. falciparum clinical isolates in a comparable schizont maturation assay [2].
| Evidence Dimension | In vitro growth inhibition of asexual blood-stage Plasmodium falciparum |
|---|---|
| Target Compound Data | IC50 = 42 nM (3D7 strain) |
| Comparator Or Baseline | Vorinostat (SAHA): median IC50 = 310 nM (multidrug-resistant clinical isolates) |
| Quantified Difference | Approximately 7.4-fold greater potency |
| Conditions | P. falciparum 3D7 strain assay (target); comparative schizont maturation assay using clinical isolates (comparator) |
Why This Matters
This potency advantage ensures lower required dosages and allows for the study of HDAC inhibition at concentrations well below cytotoxic thresholds in parasitological assays.
- [1] S Ghosh, D Dhanalakshmi, P Kumar, et al. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria. Malaria Journal, 2020, 19:365. View Source
- [2] JM Marfurt, F Chalfein, P Prayoga, et al. Ex Vivo Activity of Histone Deacetylase Inhibitors against Multidrug-Resistant Clinical Isolates of Plasmodium falciparum and P. vivax. Antimicrobial Agents and Chemotherapy, 2011, 55(3):961-966. View Source
